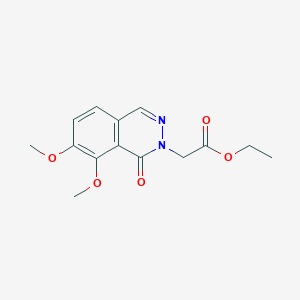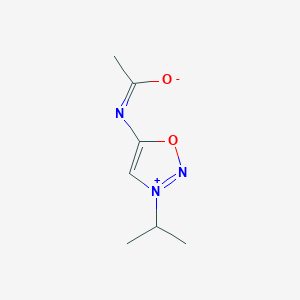
Dimethylamino sydnonimine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethylamino sydnonimine hydrochloride is a mesoionic compound known for its unique chemical structure and significant biological activities. Mesoionic compounds are characterized by their inability to be represented by a single covalent structure, instead existing as a hybrid of multiple ionic forms.
準備方法
Synthetic Routes and Reaction Conditions
Dimethylamino sydnonimine hydrochloride can be synthesized through the nitrosation of 3-aryl substituted glycinonitriles under microwave irradiation in the presence of dry hydrogen chloride gas . Another method involves the nucleophilic aromatic substitution of aliphatic and aromatic amines with triflated sydnones . These methods provide efficient and eco-friendly routes for the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale nitrosation reactions under controlled conditions to ensure high yield and purity. The use of microwave irradiation and dry hydrogen chloride gas in the synthesis process enhances the efficiency and scalability of production .
化学反応の分析
Types of Reactions
Dimethylamino sydnonimine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophilic aromatic substitution.
Common Reagents and Conditions
Common reagents used in these reactions include triflated sydnones for nucleophilic aromatic substitution and various oxidizing or reducing agents for oxidation and reduction reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution with triflated sydnones can yield functionalized sydnonimine probes .
科学的研究の応用
Dimethylamino sydnonimine hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a dipole in click-and-release reactions for the synthesis of functionalized probes.
Biology: Investigated for its cytoprotective properties against reactive oxygen and nitrogen species.
Medicine: Explored for its potential antimicrobial and anticancer activities.
Industry: Utilized in the development of eco-friendly synthetic routes and industrial production methods.
作用機序
The mechanism of action of dimethylamino sydnonimine hydrochloride involves its interaction with molecular targets and pathways. It is known to exert cytoprotective effects by inhibiting the activation of caspase-3-like proteases and increasing NADH-dehydrogenase activity . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
類似化合物との比較
Dimethylamino sydnonimine hydrochloride can be compared with other mesoionic compounds, such as methylaminoquinolines and dimethylaminoquinolines . These compounds share similar structural features but differ in their specific biological activities and chemical properties. For instance, while this compound is known for its cytoprotective and antimicrobial properties, methylaminoquinolines are primarily studied for their antimalarial activity .
Similar Compounds
Methylaminoquinolines: Known for their antimalarial activity.
Dimethylaminoquinolines: Studied for their interactions with amino groups and heteroatoms in the ring.
Neoechinulin A: Exhibits cytoprotective properties similar to this compound.
特性
IUPAC Name |
5-imino-N,N-dimethyl-1-oxa-3-azonia-2-azanidacyclopent-3-en-3-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N4O.ClH/c1-7(2)8-3-4(5)9-6-8;/h3,5H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVTSFPTZKBLNRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)[N+]1=CC(=N)O[N-]1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[3-(chloromethyl)-1,2-benzoxazol-5-yl]acetamide](/img/structure/B7829340.png)

![2-Benzoyl-6-(thiophen-2-yl)thieno[2,3-b]pyridin-3-amine](/img/structure/B7829350.png)
![(2E)-3-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]prop-2-enoic acid](/img/structure/B7829353.png)
![2-({3-[2-Methyl-4-(thiophen-2-yl)-1,3-thiazol-5-yl]propanoyl}amino)benzamide](/img/structure/B7829359.png)
![7-Amino-5-(4-chlorophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B7829378.png)

![5-(piperazin-1-ylmethyl)-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B7829390.png)



![4-[(E)-N-hydroxy-C-[(2-methoxyphenyl)methyl]carbonimidoyl]benzene-1,3-diol](/img/structure/B7829438.png)


